

Application Notes and Protocols for Oral Administration of YM-341619 in Mice

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Compound of Interest

Compound Name: YM-341619

Cat. No.: B1245259

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and oral administration of **YM-341619**, a potent and orally active STAT6 inhibitor, in murine models. The protocols outlined below are based on established methodologies to ensure consistent and reproducible results in preclinical studies investigating allergic diseases such as asthma.

Introduction

YM-341619 (also known as AS1617612) is a selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the IL-4/IL-13 signaling pathway.[1][2][3] This pathway is crucial for the differentiation of T helper 2 (Th2) cells, which play a pivotal role in the inflammatory cascade of allergic responses. By inhibiting STAT6, **YM-341619** effectively suppresses Th2 differentiation and the production of downstream mediators like IgE, making it a promising candidate for the treatment of allergic conditions.[1] This document provides detailed protocols for the formulation of **YM-341619** for oral gavage in mice, along with a summary of its key pharmacological data.

Quantitative Data Summary

The following table summarizes the key quantitative data for **YM-341619**, providing a quick reference for its physicochemical and pharmacological properties.

Parameter	Value	Species	Notes	Reference
In Vitro Potency				
STAT6 Inhibition IC50	0.70 nM	[1][3]		
IL-4 Induced Th2 Differentiation IC50	0.28 nM	Mouse Spleen T Cells	[1]	
STAT6 Luciferase Gene Activity IC50	1.5 nM	FW4 Cells	Pretreatment 30 min before IL-4	[1]
In Vitro Solubility				
DMSO	50 mg/mL (109.07 mM)	Requires sonication, warming, and heating to 60°C. Use newly opened DMSO.	[1]	
Oral Administration in Mice				
Effective Oral Dose Range	0.003 - 0.3 mg/kg	Mice	Dose-dependently suppresses IgE levels and inhibits eosinophil infiltration.	[1][2]
ED50 for IgE Suppression	0.026 mg/kg	DNP-Ascaris-sensitized rats	[1]	
Pharmacokinetic s (1 mg/kg,				

single
administration)

Bioavailability (F%)	15%	Mice (intravenous)	[2]
Tmax	0.5 h	Mice (intravenous)	[1] [2]
Cmax	80 ng/mL	Mice (intravenous)	[1] [2]
t _{1/2}	1.0 h	Mice (intravenous)	[1] [2]
Vd	3117 mL/kg	Mice (intravenous)	[1]
CL _{tot}	36.1 mL/min/kg	Mice (intravenous)	[1]

Experimental Protocols

Preparation of YM-341619 for Oral Administration

This protocol details the preparation of a 2.5 mg/mL suspended solution of **YM-341619** suitable for oral gavage in mice.

Materials:

- **YM-341619** powder
- Dimethyl sulfoxide (DMSO), new and unopened
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes

- Pipettes and sterile tips
- Vortex mixer
- Water bath or heat block (optional, for initial DMSO dissolution)

Procedure:

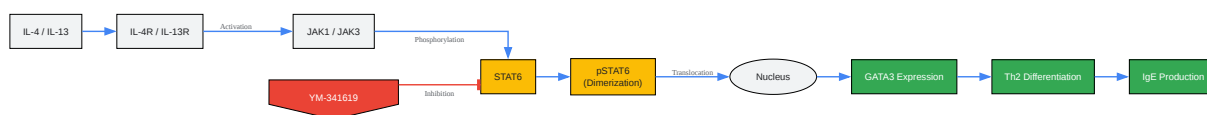
- Prepare a 25.0 mg/mL stock solution in DMSO:
 - Weigh the required amount of **YM-341619** powder.
 - Add the appropriate volume of fresh DMSO to achieve a concentration of 25.0 mg/mL.
 - To aid dissolution, the mixture can be sonicated, warmed, and heated to 60°C.^[1] Ensure the powder is completely dissolved.
 - Note: This stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.^[1]
- Prepare the final oral suspension (2.5 mg/mL):
 - The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
 - To prepare 1 mL of the final suspension, combine the following in a sterile microcentrifuge tube in the specified order:
 1. Add 400 µL of PEG300.
 2. Add 100 µL of the 25.0 mg/mL **YM-341619** DMSO stock solution.
 3. Vortex the mixture until it is homogeneous.
 4. Add 50 µL of Tween-80.
 5. Vortex again until the solution is well-mixed.
 6. Add 450 µL of Saline.

7. Vortex thoroughly to ensure a uniform suspension.[1]

- Administration to Mice:
 - The prepared suspension can be administered to mice via oral gavage.
 - The volume to be administered will depend on the weight of the mouse and the desired dose. For example, for a 20g mouse receiving a 0.3 mg/kg dose, the required volume would be 2.4 μ L of the 2.5 mg/mL suspension. It is advisable to dilute the final suspension to a more manageable dosing volume (e.g., 100-200 μ L).
 - Precise oral dosing is typically achieved through intragastric gavage, though this can be a stressful procedure for the animals.[4][5] Alternative methods like voluntary ingestion of a gelatin vehicle could be considered to minimize stress.[4][5]

Visualizations

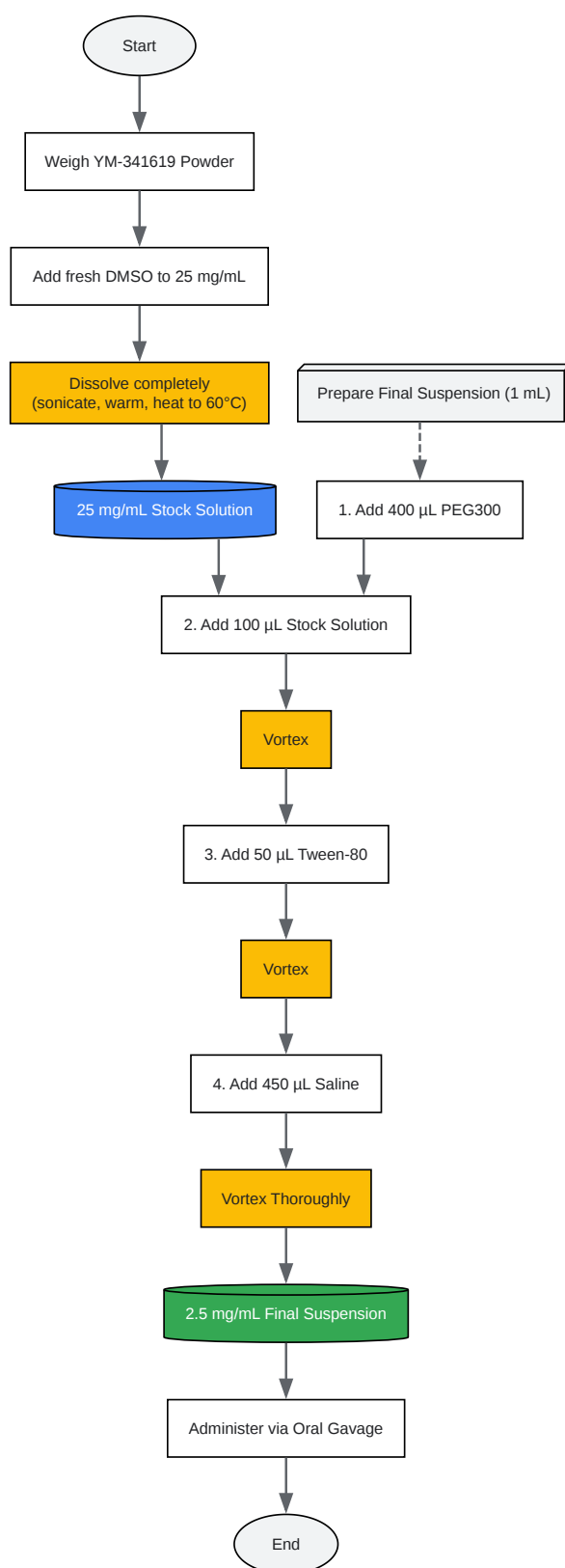
YM-341619 Signaling Pathway



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Caption: Mechanism of action of **YM-341619** in the IL-4/IL-13 signaling pathway.

Experimental Workflow for Oral Formulation Preparation



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Caption: Step-by-step workflow for preparing **YM-341619** oral suspension.

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